molecular formula C19H28N4O4S B486120 N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide CAS No. 825607-31-6

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B486120
CAS No.: 825607-31-6
M. Wt: 408.5g/mol
InChI Key: PJVJDRDZFMQFTO-UHFFFAOYSA-N
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Description

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: is a complex organic compound that features a combination of azepane, piperazine, sulfonyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Piperazine Derivative Synthesis: Piperazine derivatives are synthesized through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry:

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Material Engineering: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups are key to its binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)propionamide
  • N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)butyramide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[4-[4-(azepane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-16(24)20-17-6-8-18(9-7-17)28(26,27)23-14-12-22(13-15-23)19(25)21-10-4-2-3-5-11-21/h6-9H,2-5,10-15H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJDRDZFMQFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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